Sandaracopimarinol

描述

Contextualization of Sandaracopimarinol within Diterpenoid Natural Products

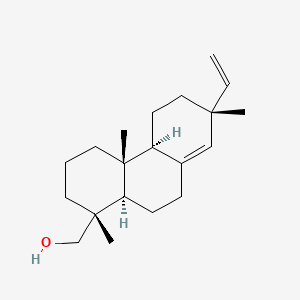

This compound is a specific pimarane-type diterpenoid. nih.govnih.gov Its chemical structure is defined by the molecular formula C20H32O and a molecular weight of approximately 288.5 g/mol . nih.govnaturalproducts.netchemsrc.com Structurally, it is an isopimarane (B1252804) derivative featuring a hydroxylmethyl group. researchgate.net this compound has been identified in various natural sources, including plants such as Pinus nigra, Cryptomeria japonica (Japanese cedar or sugi), and Cuscuta australis, as well as in sandarac resin. nih.govplantaedb.comoup.comresearchgate.netmdpi.com Its presence in Cryptomeria japonica wood oil was reported as the first time it was found in a natural source at the time of that study. oup.com The existence of this compound alongside sandaracopimaric acid in C. japonica is of interest from a biogenetic perspective. oup.com

Significance of Natural Product Research in Contemporary Chemical and Biological Sciences

Natural product research holds significant importance in contemporary chemical and biological sciences. Natural products, as secondary metabolites synthesized by organisms, possess a vast and unique chemical diversity that has evolved over time for optimal interactions with biological macromolecules. frontiersin.orgnih.gov This inherent diversity and their affinity and specificity for biological targets make them invaluable resources. nih.gov

Historically, natural products have played a crucial role in the development of numerous pharmaceutical drugs used to treat various diseases, including cancer and infections. nih.govku.edu They continue to be an essential source for drug discovery, providing novel compound classes and serving as lead compounds for the development of new therapeutic agents. nih.govku.edunih.gov

Beyond drug discovery, natural products are vital tools for chemical biology, enabling the study of biological processes and the identification of novel molecular probes for investigating diseases. nih.govku.eduacs.org The study of their biosynthesis also provides insights into intricate chemical pathways in living organisms. openaccessjournals.com Furthermore, natural products and their derivatives find applications in agriculture and other industrial fields. frontiersin.orgopenaccessjournals.com The exploration of natural product structures can also inspire the discovery of new bioactive compound classes through concepts like pseudo-natural products, which combine natural product relevance with efficient chemical space exploration. acs.org

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H32O | nih.govnaturalproducts.netchemsrc.com |

| Molecular Weight | ~288.5 g/mol | nih.govnaturalproducts.netchemsrc.com |

| PubChem CID | 12314286 | nih.govplantaedb.com |

| Exact Mass | ~288.245 g/mol | nih.govchemsrc.com |

| XLogP3 | 5.6 | nih.gov |

| Monoisotopic Mass | ~288.245315640 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | ~20.2 Ų or 20.23 | nih.govnaturalproducts.netchemsrc.com |

| Hydrogen Bond Acceptor Count | 1 | naturalproducts.net |

| Hydrogen Bond Donor Count | 1 | naturalproducts.net |

Here is a table listing natural sources where this compound has been reported:

| Source | Organism Type | Reference |

|---|---|---|

| Pinus nigra | Plant | nih.gov |

| Cryptomeria japonica | Plant | nih.govoup.commdpi.com |

| Cuscuta australis | Plant | plantaedb.com |

| Sandarac resin | Plant exudate | researchgate.netresearchgate.net |

Detailed research findings on this compound include its identification and structural characterization using spectroscopic methods such as MS and 2D-NMR. researchgate.net For instance, its 1H- and 13C-NMR spectra have been compared to those of sandaracopimaric acid, confirming its structure as an isopimarane derivative with a hydroxylmethyl group. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been used in the identification of this compound in volatile oils from Cryptomeria japonica. mdpi.comscispace.com Studies have investigated the presence and quantities of this compound in heartwood extractives. scispace.com

Furthermore, research has explored the biological activities of this compound. It has been identified as a potential active compound contributing to the antifungal, anti-inflammatory, and potential neuroprotective activities observed in volatile oils from Cryptomeria japonica. mdpi.com Specifically, this compound showed positive correlations with antifungal activity against Aspergillus fumigatus and Gloeophyllum trabeum, as well as with anti-inflammatory and potential neuroprotective properties in in vitro assays. mdpi.com In a study on Metasequoia glyptostroboides, this compound was found to significantly reduce the aggregation of amyloid-beta (Aβ) and enhance the disaggregation of pre-formed Aβ aggregates in a dose-dependent manner, also protecting cells from Aβ aggregate-induced toxicity. researchgate.net

Structure

3D Structure

属性

分子式 |

C20H32O |

|---|---|

分子量 |

288.5 g/mol |

IUPAC 名称 |

[(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,13,16-17,21H,1,6-12,14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |

InChI 键 |

JEOZUAHPKAVXSF-VYJAJWGXSA-N |

手性 SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C=C |

规范 SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C |

同义词 |

sandaracopimarinol |

产品来源 |

United States |

Natural Occurrence, Distribution, and Isolation Methodologies

Botanical Sources and Biogeographical Aspects

Sandaracopimarinol has been documented in a range of plant species, primarily conifers, reflecting its presence in specific biogeographical regions.

Table 1: Documented Botanical Sources of this compound

| Botanical Source | Family | Notes |

| Cryptomeria japonica | Taxodiaceae | Found in bark, heartwood, and wood oil. nih.govcore.ac.ukresearchgate.netd-nb.info |

| Metasequoia glyptostroboides | Taxodiaceae | Isolated from fruits and stem bark. mdpi.comnih.gov |

| Juniperus brevifolia | Cupressaceae | Isolated from leaves and bark. core.ac.uknih.govresearchgate.net |

| Tetraclinis articulata | Cupressaceae | A constituent of sandarac resin, obtained from the tree's secretion. researchgate.netresearchgate.net |

| Annona squamosa | Annonaceae | Isolated from stems. acs.orgnih.gov |

| Pinus nigra | Pinaceae | Reported as a source. nih.gov |

| Agathis australis | Araucariaceae | Isolated from kauri resin. core.ac.uk |

Cryptomeria japonica (Japanese Cedar)

Cryptomeria japonica, commonly known as Japanese cedar or "sugi" in Japan, is a significant source of this compound. This coniferous species is endemic to Japan and is also an important plantation tree in Taiwan. nchu.edu.tw this compound has been isolated from different parts of C. japonica, including the bark, heartwood, and wood oil. nih.govcore.ac.ukresearchgate.netd-nb.info

Research on C. japonica bark has involved ethanolic extraction followed by chromatographic techniques to isolate diterpenoids, including this compound. nih.govtandfonline.com Studies on the heartwood have also identified this compound among other diterpenoids, often employing methods like medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) for isolation. researchgate.netd-nb.info The wood oil of C. japonica was reported as a source of this compound as early as 1964. core.ac.uk

Metasequoia glyptostroboides

Metasequoia glyptostroboides, known as the dawn redwood, is another source of this compound. This species is notable as a "living fossil" and is cultivated in various countries across Asia, Africa, Europe, and the United States. mdpi.com this compound has been isolated from the fruits and stem bark of M. glyptostroboides. mdpi.comnih.gov

Isolation from M. glyptostroboides fruits has been achieved through ethanolic extraction followed by bioassay-guided isolation using various column chromatographies. mdpi.com Phytochemical studies on the stem bark have also led to the isolation of numerous diterpenoids, including this compound, utilizing techniques such as ethanolic extraction and extensive spectroscopic analysis for structure elucidation. nih.govmdpi.comresearchgate.net

Juniperus brevifolia

Juniperus brevifolia is an endemic species found in the Azores archipelago. core.ac.uk this compound has been isolated from both the leaves and bark of J. brevifolia. core.ac.uknih.govresearchgate.net

Isolation from the leaves has involved dichloromethane (B109758) extraction followed by chromatographic fractionations. nih.govresearchgate.net Studies on the bark have also reported the isolation of this compound using preparative chromatographic techniques on hexane (B92381) and acetone (B3395972) extracts. core.ac.uk

Tetraclinis articulata (Sandarac Tree) and Sandarac Resin Constituents

Tetraclinis articulata, commonly known as the sandarac tree, is a coniferous tree native to the mountains of northwestern Africa, particularly Morocco, Algeria, and Tunisia. henriettes-herb.comnih.gov Sandarac resin is a natural gum base obtained from the secretion of this tree. researchgate.nethenriettes-herb.comniph.go.jp this compound is a known constituent of sandarac resin. researchgate.netresearchgate.net

The resin is described as a substance composed mainly of sandaracopimaric acid, with this compound also present. researchgate.netresearchgate.netniph.go.jp Isolation of this compound from sandarac resin has been performed through methods involving dissolution of the resin in solvents like chloroform, followed by chromatographic separation techniques such as silica (B1680970) gel column chromatography and HPLC. researchgate.netscribd.com Analysis of sandarac resin has identified this compound alongside other diterpenoids like sandaracopimaric acid and 4-epidehydroabietic acid. researchgate.netscribd.com

Annona squamosa

Annona squamosa, also known as sugar apple or custard apple, is a fruit tree widely distributed in tropical and subtropical regions. researchgate.nettandfonline.com While A. squamosa is known to contain various diterpenoids, particularly ent-kaurane types, this compound has also been reported as being isolated from the stems of this species. acs.orgnih.gov

Phytochemical investigations on the stems of A. squamosa have involved extraction with methanol (B129727) and subsequent partitioning and chromatographic separation techniques to isolate diterpenoids. acs.org

Other Documented Biological and Environmental Sources

Table 2: Additional Documented Sources of this compound

| Source | Type | Notes |

| Pinus nigra | Botanical | Reported source. nih.gov |

| Agathis australis | Botanical | Isolated from kauri resin. core.ac.uk |

| Cuscuta australis | Botanical | Listed in database. plantaedb.com |

| Copaifera paupera | Botanical | Listed in database. plantaedb.com |

Advanced Isolation and Purification Techniques from Complex Matrices

Isolating this compound from complex plant matrices and resins requires advanced techniques to achieve high purity. These methods often involve a combination of extraction and chromatographic separation.

Selective Extraction Methods from Plant Biomass and Resins

Selective extraction methods are crucial initial steps in obtaining enriched fractions containing this compound from plant biomass and resins. These methods leverage the chemical properties of this compound and the matrix to selectively dissolve the target compound.

Extraction with solvents like methanol, followed by partitioning with other solvents such as n-hexane, diethyl ether, and ethyl acetate, is a common approach oup.commdpi.com. For instance, this compound has been isolated from the roots of Bidens pilosa using extraction with 80% methanol, followed by partitioning with n-hexane and subsequent purification using silica gel and ODS columns oup.com.

Sandarac resin, a known source of this compound, is obtained from the secretion of Tetraclinis articulata nih.govresearchgate.net. Extraction of resin or wood material using various solvents is a standard practice to obtain diterpenoids. Studies on Tetraclinis articulata have involved the extraction of leaves and wood to isolate diterpenoid components researchgate.net.

Solvent-assisted distillation (SAD) has also been explored for separating terpenoids, including this compound, from sugi wood-drying byproducts researcher.life. This method involves distillation from a mixed solvent system to fractionate volatile compounds based on their boiling points researcher.life.

Furthermore, the removal of neutral components, which include resin alcohols like this compound, from crude tall oil can be achieved through extraction and distillation processes google.com. This involves steps such as saponification, extraction of the unsaponified material (containing neutral components), and acidification google.com. Distillation techniques, including vacuum distillation and using various types of evaporators and fractionating columns, can be employed to further purify these neutral components google.com.

Biosynthetic Pathways and Enzymatic Mechanisms

Isoprenoid Biosynthesis Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways

The MVA pathway is primarily localized in the cytosol and is generally responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols. kegg.jpresearchgate.netpnas.orgresearchgate.net This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a rate-limiting step in the MVA pathway. researchgate.netnih.govfrontiersin.org Subsequent enzymatic steps lead to the formation of IPP and DMAPP. nih.gov

The MEP pathway, also known as the non-mevalonate pathway, is localized in the plastids (e.g., chloroplasts) and is the primary source of IPP and DMAPP for the biosynthesis of hemiterpenes, monoterpenes, diterpenes, and tetraterpenes in plants. kegg.jpresearchgate.netpnas.orgacs.orgfrontiersin.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key regulatory enzyme in the MEP pathway. researchgate.netfrontiersin.org A series of subsequent enzymatic reactions converts DXP into IPP and DMAPP. researchgate.net

While the MVA and MEP pathways operate in different compartments, there is evidence of cross-talk and transport of intermediates (IPP and DMAPP) between the cytosol and plastids, although the extent and direction of this transport can vary depending on the plant species and developmental stage. pnas.orgfrontiersin.orgacs.org However, diterpenes like sandaracopimarinol are predominantly synthesized via the MEP pathway in plastids. acs.orgfrontiersin.org

Diterpene Synthase Activity and Substrate Specificity in this compound Biosynthesis

Diterpene biosynthesis involves the cyclization of the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed by the head-to-tail condensation of four isoprene (B109036) units (IPP and DMAPP) catalyzed by geranylgeranyl diphosphate synthase (GGPP synthase). GGPP is then cyclized by diterpene synthases (diTPSs) to produce various diterpene scaffolds. mdpi.com The biosynthesis of this compound involves specific diterpene synthases that catalyze the formation of its hydrocarbon precursor, sandaracopimaradiene (B157912).

The formation of sandaracopimaradiene, a key intermediate in this compound biosynthesis, typically involves a two-step cyclization process catalyzed by diterpene synthases. First, GGPP is cyclized to ent-copalyl diphosphate (also known as ent-CPP or normal-CDP) by a class II diterpene synthase, such as ent-copalyl diphosphate synthase (CPS). nih.gov This reaction involves protonation-initiated cyclization.

Subsequently, ent-copalyl diphosphate is converted to ent-sandaracopimaradiene (B1252091) by a class I diterpene synthase, specifically ent-sandaracopimaradiene synthase (also known as OsKS10 in rice). wikipedia.orguniprot.orgqmul.ac.ukgenome.jp This enzyme catalyzes the diphosphate ionization-initiated cyclization and rearrangement of ent-copalyl diphosphate to form ent-sandaracopimaradiene. nih.govqmul.ac.ukgenome.jp

Research on Thuja plicata (Western redcedar) identified a monofunctional diterpene synthase, TpdiTPS1, which uses normal-CDP (equivalent to ent-CDP) as a substrate to produce sandaracopimaradiene as a major product. nih.gov This suggests a similar enzymatic step is involved in the biosynthesis of sandaracopimaradiene in species where this compound is found.

| Enzyme Name | EC Number | Substrate | Product | Organism Source (Examples) |

| ent-Copalyl Diphosphate Synthase (CPS) | EC 4.2.3.1 | Geranylgeranyl Diphosphate (GGPP) | ent-Copalyl Diphosphate | Various plants |

| ent-Sandaracopimaradiene Synthase (OsKS10) | EC 4.2.3.29 | ent-Copalyl Diphosphate | ent-Sandaracopimaradiene | Oryza sativa (Rice), Thuja plicata nih.govwikipedia.orguniprot.orgqmul.ac.ukgenome.jp |

The conversion of the hydrocarbon ent-sandaracopimaradiene to the alcohol this compound involves further enzymatic modifications, primarily hydroxylation. This step is typically catalyzed by cytochrome P450-dependent monooxygenases (CYP450s). mdpi.com CYP450 enzymes are known to introduce hydroxyl groups at specific positions on terpenoid scaffolds, leading to the formation of various oxygenated derivatives.

While specific CYP450 enzymes directly responsible for the hydroxylation of ent-sandaracopimaradiene to this compound have not been explicitly detailed in the provided search results, the general mechanism of diterpene hydroxylation by CYP450s is well-established. mdpi.com This enzymatic transformation would involve the introduction of a hydroxyl group at a specific carbon position on the sandaracopimaradiene backbone to yield this compound. Other potential enzymatic transformations, such as oxidation to the corresponding aldehyde (sandaracopimarinal) or carboxylic acid (sandaracopimaric acid), can also occur, often catalyzed by additional modifying enzymes like aldehyde dehydrogenases. mdpi.commdpi.com Sandaracopimaric acid and this compound are often found together and are the most abundant diterpenoids in sandarac gum. researchgate.netnih.govresearchgate.net

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is subject to genetic and molecular regulation, controlling the expression levels and activities of the enzymes involved in the pathway, particularly the diterpene synthases and modifying enzymes like CYP450s.

Studies on Thuja plicata have identified diterpene synthase genes (TpdiTPSs) that are highly upregulated in the sapwood to heartwood transition zone, where specialized metabolites like diterpenes accumulate. nih.govmdpi.com For instance, TpdiTPS1 is involved in the production of sandaracopimaradiene. nih.gov The expression of these genes can be influenced by developmental cues and environmental factors. mdpi.comsfu.ca

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches to Sandaracopimarinol and Related Pimarane (B1242903) Diterpenoids

Total synthesis of pimarane diterpenoids, including this compound, presents synthetic challenges due to their complex tricyclic scaffold and multiple stereocenters. acs.orgfrontiersin.org Approaches to the total synthesis of pimaranes and related isopimaranes (C13 epimer) have historically relied on methods such as condensation reactions (e.g., Robinson annulations) or Diels-Alder cycloadditions to construct the requisite tricyclic architecture. nih.gov

An early hallmark synthesis of the isopimarane (B1252804) araucarol involved a polyene cyclization, although this yielded a mixture of double bond isomers in low yield. nih.gov More recent strategies have focused on developing scalable and concise synthetic routes. For ent-pimarane natural products, divergent and enantioselective total syntheses have been achieved. acs.orgnih.govacs.org Key steps in these syntheses can include Sharpless asymmetric dihydroxylation, Brønsted acid catalyzed cationic bicyclization, and mild Rh-catalyzed arene hydrogenation to access late-stage synthetic intermediates. acs.orgnih.govacs.org These methodologies enable the introduction of diverse substitution patterns on the A and C rings through selective functional group manipulations. acs.orgnih.gov

While some synthetic strategies for constructing the 9β-H pimarane skeleton have been reported, including Diels-Alder reactions, Michael additions, and catechol borane (B79455) reduction, the asymmetric total synthesis of 9β-H pimaranes has been noted as an area requiring new approaches. frontiersin.org

This compound has also been obtained through the reduction of sandaracopimaric acid. molaid.com

Semi-synthetic Derivatization Strategies

Semi-synthetic strategies involve using naturally occurring compounds as starting materials for chemical modifications. This approach is valuable for generating libraries of derivatives to explore structure-activity relationships and potentially enhance biological activities. nih.govresearchgate.net Natural terpenoids, including diterpenoids like this compound, are considered promising starting points for creating new therapeutic agents due to their diverse structures and biological activities. researchgate.net

Examples of semi-synthetic modifications on related diterpenoids, such as abietane (B96969) diterpenoids, involve the derivatization of hydroxyl groups or the modification of carboxylic acid functionalities. researchgate.net These strategies can lead to compounds with improved properties or novel activities. The presence of a primary alcohol group in this compound makes it amenable to various semi-synthetic transformations, such as esterification or oxidation.

Regioselective and Stereoselective Functionalization for Analog Generation

Regioselective and stereoselective functionalization are crucial for the synthesis of specific analogs with defined structural features. Achieving control over the position and stereochemistry of introduced functional groups is essential for generating libraries of compounds for structure-activity relationship studies. nih.govnih.gov

In the context of diterpenoids, regioselective modifications can target specific positions on the rings or side chains. Stereoselective transformations, such as asymmetric epoxidation or hydrogenation, allow for the control of chirality at newly created stereocenters. nih.gov While specific details on the regioselective and stereoselective functionalization of this compound were not extensively detailed in the search results, research on related diterpenoids highlights the importance of controlled reactions to yield specific isomers and enantiomers. nih.gov Methodologies such as catalyzed direct allylic amination have been explored for the selective introduction of nitrogen-containing groups in tricyclic diterpenoids. researchgate.net

Methodologies for Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs is a key component of structure-activity relationship (SAR) studies, which aim to understand how structural modifications influence biological activity. nih.govresearchgate.netnih.gov Various methodologies are employed to synthesize libraries of this compound analogs. These can include:

Semi-synthetic modifications: As mentioned in Section 4.2, this involves chemical transformations of the natural product. nih.govresearchgate.net

Total synthesis with designed variations: Total synthesis approaches can be designed to incorporate different functional groups or structural motifs at specific positions within the pimarane skeleton. acs.orgnih.gov

Combinatorial chemistry: While not specifically detailed for this compound, combinatorial approaches can be used to rapidly synthesize libraries of related diterpenoid derivatives. acs.org

Heck reactions and other coupling reactions: Palladium-catalyzed coupling reactions, such as the Heck reaction, have been utilized in the synthesis of diterpenoid derivatives and can be applied to introduce diverse substituents. researchgate.net

The goal of these methodologies is to generate a range of analogs with systematic variations in their structure, allowing researchers to correlate structural features with observed biological effects. researchgate.netnih.gov

Pre Clinical Pharmacological and Biological Activities

Neuropharmacological Activities

The potential effects of Sandaracopimarinol on the nervous system have been explored through various preclinical models, focusing on its role in neuroprotection and modulation of neuroinflammation.

Anti-Amyloidogenic Mechanisms and Aβ Aggregation Modulation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. The Thioflavin T (ThT) assay is a widely used in vitro method to screen for compounds that can inhibit this aggregation process. The assay relies on the fluorescent properties of the ThT dye, which exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils.

Despite the availability of established screening methods like the ThT assay, specific studies investigating the direct effects of this compound on Aβ aggregation and its potential anti-amyloidogenic mechanisms have not been reported in the available scientific literature. Therefore, no quantitative data on its ability to modulate Aβ fibril formation exists at this time.

Neuroprotective Effects in Cellular Models

Cellular models are crucial for evaluating the neuroprotective potential of chemical compounds. Pheochromocytoma (PC12) cells, derived from a rat adrenal medulla tumor, are frequently used in neurobiological research because they can differentiate into neuron-like cells and provide a model for studying neuronal cell death and protection. mdpi.comresearchgate.netnih.govnih.govmdpi.com

A review of current scientific literature indicates a lack of specific studies on the neuroprotective effects of this compound in PC12 cell models. Consequently, there is no available data to confirm whether this compound can protect these cells from neurotoxin-induced damage or oxidative stress.

Modulation of Neuroinflammatory Markers

Neuroinflammation is a key process in many neurodegenerative diseases, characterized by the activation of glial cells and the production of inflammatory mediators. In vitro assays using macrophage cell lines, such as RAW264.7, are standard for assessing the anti-inflammatory properties of compounds. These assays typically measure the inhibition of inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) following stimulation with lipopolysaccharide (LPS). researchgate.netnih.govnih.gove-fas.orgnih.govnih.gov

While direct quantitative data from in vitro assays on RAW264.7 cells for this compound is not available, computational studies have provided some insight. Molecular docking simulations have been performed to predict the interaction between this compound and key pro-inflammatory cytokines. These studies show that this compound has the potential to dock with both TNF-α and IL-6. researchgate.net This suggests a possible mechanism for anti-inflammatory activity by binding to these key signaling proteins. However, these computational findings require validation through experimental in vitro studies to measure the actual inhibition of NO, TNF-α, and IL-6 production in cell models like RAW264.7.

Antimicrobial Activities

The potential of this compound to combat microbial growth has been an area of scientific inquiry, with a focus on its efficacy against various bacteria and fungi.

Antibacterial Efficacy

The antibacterial properties of natural compounds are often evaluated against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species. Standard methods involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

There is currently a lack of specific research data on the antibacterial efficacy of this compound against key pathogens such as Gram-positive bacteria, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. nih.govnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.net Therefore, MIC values or other quantitative measures of its antibacterial activity are not available.

| Bacterial Strain | Activity Metric | Result for this compound |

|---|---|---|

| Gram-positive bacteria (general) | MIC (µg/mL) | Data not available |

| Escherichia coli | MIC (µg/mL) | Data not available |

| Klebsiella pneumoniae | MIC (µg/mL) | Data not available |

| Staphylococcus aureus | MIC (µg/mL) | Data not available |

Antifungal Efficacy

The evaluation of antifungal activity is critical for the discovery of new treatments for fungal infections. In vitro susceptibility tests are performed against common fungal pathogens to determine a compound's efficacy.

Specific studies detailing the antifungal activity of this compound against dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum, or other fungi such as Aspergillus fumigatus and the wood-decaying fungus Gloeophyllum trabeum, are not present in the current scientific literature. science.govnih.govmazums.ac.irresearchgate.netnih.govscienceopen.comcidara.comnih.govresearchgate.net As a result, there is no data on the MIC or other measures of antifungal efficacy for this compound against these organisms.

| Fungal Strain | Activity Metric | Result for this compound |

|---|---|---|

| Trichophyton mentagrophytes | MIC (µg/mL) | Data not available |

| Trichophyton rubrum | MIC (µg/mL) | Data not available |

| Aspergillus fumigatus | MIC (µg/mL) | Data not available |

| Gloeophyllum trabeum | MIC (µg/mL) | Data not available |

Proposed Molecular and Cellular Mechanisms of Antimicrobial Action

Currently, there is a lack of specific studies in the available scientific literature that elucidate the precise molecular and cellular mechanisms of antimicrobial action for this compound. While research on other natural diterpenes suggests that they can exert antimicrobial effects by disrupting bacterial cell membranes and inhibiting biofilm formation, dedicated investigations into this compound's mode of action are required to confirm these or identify other mechanisms.

Cytotoxic Activities in Cancer Cell Lines (in vitro studies)

A review of the current scientific literature reveals no specific published data on the cytotoxic evaluation of this compound against the human cervical cancer cell line (HeLa) or the human breast adenocarcinoma cell line (MCF-7). Consequently, IC50 values and detailed research findings regarding its efficacy against these specific cell lines are not available.

There is no available data on the selective cytotoxicity of this compound, which would compare its cytotoxic effects on cancer cells versus normal, non-cancerous cells. The potential molecular mechanisms underpinning any selective anticancer activity, such as the induction of apoptosis or cell cycle arrest in cancer cells, remain uninvestigated for this specific compound.

Antioxidant Capacity and Mechanisms

Specific experimental data for this compound from common free radical scavenging assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays, are not reported in the existing scientific literature. Therefore, its capacity to scavenge free radicals in these standardized tests has not been quantified.

There are currently no published studies that have investigated the ability of this compound to mitigate oxidative stress within cellular models. Research to determine if this compound can protect cells from oxidative damage by reducing reactive oxygen species (ROS) or enhancing endogenous antioxidant defenses has not yet been reported.

Other Documented Bioactivities in Pre-clinical Models

Scientific literature to date has not specifically documented the termiticidal activity of this compound or its direct impact on plant defense pathways. While research has been conducted on the biological activities of various plant extracts containing a wide range of chemical compounds, including other diterpenes, specific studies focusing on this compound for these particular effects are not available in the public domain.

General research into pimarane (B1242903) diterpenes, the class of compounds to which this compound belongs, has revealed a variety of other biological activities. These include antimicrobial, antifungal, antiviral, and cytotoxic effects. However, extrapolation of these activities to termiticidal action or interaction with plant defense mechanisms is not scientifically valid without direct experimental evidence.

Similarly, studies on the insecticidal and termiticidal properties of extracts from various resin-producing trees, such as those from the Pinus and Cupressus genera, have been published. These extracts are complex mixtures of many chemical constituents, and the observed bioactivities are a result of the combined or synergistic effects of these compounds. The specific contribution of any single compound, such as this compound (which is primarily found in sandarac resin from Tetraclinis articulata), to these effects has not been elucidated.

Therefore, the following subsections on termiticidal activity and impact on plant defense pathways cannot be populated with detailed research findings, as no such specific data for this compound has been found in the course of a comprehensive literature search.

Termiticidal Activity

No studies specifically investigating the termiticidal activity of this compound have been identified in the available scientific literature.

Impact on Plant Defense Pathways

There is no available research specifically detailing the impact of this compound on plant defense pathways, such as the jasmonic acid or salicylic acid pathways.

Structure Activity Relationship Sar Studies

Correlative Analysis of Specific Structural Moieties and Observed Biological Efficacy

Studies on the volatile oils from Cryptomeria japonica have indicated that sandaracopimarinol is one of the potential active compounds contributing to antifungal, anti-inflammatory, and potential neuroprotective activities observed in these oils mdpi.comnih.gov. Correlation analysis has shown a significantly positive correlation between the antifungal activity of these volatile oils against Aspergillus fumigatus and the presence of this compound, along with other compounds like β-eudesmol and sandaracopimarinal mdpi.com. While a positive correlation was also observed for antifungal activity against Gloeophyllum trabeum, the correlation coefficients were low mdpi.com. This suggests that certain structural features present in this compound, β-eudesmol, and sandaracopimarinal may play a role in antifungal efficacy.

In the context of anti-inflammatory and potential neuroprotective activities, correlation and docking analyses have also pointed to this compound, sandaracopimarinal, β-eudesmol, and ferruginol (B158077) as potential active components in C. japonica volatile oils mdpi.comnih.gov. These findings imply that structural characteristics shared among these diterpenoids and sesquiterpenoids might contribute to these effects.

Identification of Pharmacophore Features and Key Functional Groups

While specific detailed pharmacophore models for this compound itself are not extensively described in the provided search results, the correlative analyses with other compounds like sandaracopimarinal (an aldehyde analog) and β-eudesmol (a sesquiterpenoid alcohol) mdpi.com offer insights into potentially important functional groups and structural motifs. The presence of the alcohol group in this compound and β-eudesmol, and the aldehyde group in sandaracopimarinal, suggests that these functionalities might be involved in interactions with biological targets related to antifungal, anti-inflammatory, and neuroprotective activities.

Comparisons with other diterpenoids also provide clues. For instance, in the context of antimycobacterial potency of diterpenoids, the presence of a 6β-hydroxy group has been suggested to reduce activity, while a p-benzoquinone ring C may play a role in antimycobacterial activities nih.govcore.ac.uk. Substituents at C-6 and C-7 in ring B can also considerably influence antitubercular activity nih.govcore.ac.uk. While this compound has a distinct pimarane (B1242903) skeleton, these observations from other diterpenoid classes highlight the general importance of hydroxyl groups, ring structures, and specific substituent positions in determining biological activity within this class of compounds.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking Simulations)

Molecular docking simulations have been employed to explore the potential mechanisms of action for this compound and other compounds found in Cryptomeria japonica volatile oils, particularly concerning their antifungal, anti-inflammatory, and potential neuroprotective activities mdpi.comresearchgate.net. Molecular docking serves as a computational tool to understand the molecular interactions between a compound and its potential protein targets mdpi.comresearchgate.net.

In one study, molecular docking was used to model the binding of this compound (compound 55) with chitin (B13524) synthase (PDB ID: 4WJW), a crucial target for antifungal inhibitors mdpi.com. This compound showed a favorable binding energy of -6.72 kcal/mol and was predicted to form two conventional hydrogen bonds with amino acid residues ARG 625 and TRP 627 in chitin synthase mdpi.com. This computational finding supports the observed antifungal activity and suggests chitin synthase as a potential target.

Molecular docking was also performed with pro-inflammatory cytokines TNF-α (PDB ID: 1EXT) and IL-6 (PDB ID: 1ALU) to investigate the anti-inflammatory potential mdpi.com. This compound (compound 55) exhibited a binding energy of -6.41 kcal/mol with TNF-α, forming two conventional hydrogen bonds with CYS 98 and ARG 101 residues mdpi.com. For IL-6, the binding energy of this compound was -5.41 kcal/mol mdpi.com. These docking results provide insights into how this compound might interact with key inflammatory mediators.

Computational approaches, including molecular docking, are valuable for predicting binding affinities and identifying potential interaction sites, thus aiding in the elucidation of SAR by suggesting which molecular features are important for binding to specific targets researchgate.netnih.govnaturalproducts.net.

Here is a summary of molecular docking results for this compound:

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |

| Chitin Synthase | 4WJW | -6.72 | 2 Hydrogen Bonds (ARG 625, TRP 627) |

| TNF-α | 1EXT | -6.41 | 2 Hydrogen Bonds (CYS 98, ARG 101) |

| IL-6 | 1ALU | -5.41 | Not specified in detail |

Comparative Analysis with Structurally Related Diterpenoids and Analogs

Comparing the activity of this compound with structurally related diterpenoids and analogs is essential for understanding the influence of specific structural variations on biological activity.

This compound (an alcohol) has been compared with sandaracopimarinal (an aldehyde) in studies on C. japonica volatile oils. Both compounds showed positive correlations with antifungal activity against A. fumigatus mdpi.com. Molecular docking results indicated that this compound had a more favorable binding energy with chitin synthase (-6.72 kcal/mol) compared to sandaracopimarinal (-5.64 kcal/mol), suggesting the alcohol group might contribute more strongly to this interaction mdpi.com.

In the context of anti-inflammatory targets, this compound showed a more favorable binding energy with TNF-α (-6.41 kcal/mol) than sandaracopimarinal (-5.31 kcal/mol) mdpi.com. However, sandaracopimarinal had a more favorable binding energy with IL-6 (-6.69 kcal/mol) compared to this compound (-5.41 kcal/mol) mdpi.com. These differences in binding affinities highlight how a seemingly small structural change (alcohol to aldehyde) can impact interactions with different protein targets.

Another related compound is ferruginol, an abietane-type diterpenoid also found in C. japonica volatile oils mdpi.comnih.gov. Ferruginol has shown various biological activities, including antimicrobial and antioxidant properties d-nb.info. While this compound and ferruginol are both diterpenoids, they possess different skeletal structures (pimarane vs. abietane) and functional groups, leading to variations in their activity profiles d-nb.info. For instance, in DPPH radical scavenging activity, ferruginol showed notable activity, while this compound's activity was less than 10% at the same concentration d-nb.info. This suggests that the phenolic structure present in ferruginol plays a significant role in its antioxidant activity, a feature absent in this compound.

Comparisons with other diterpenoids, such as those with modified hydroxyl groups or different ring structures, further contribute to building a comprehensive SAR for the diterpenoid class nih.govcore.ac.ukresearchgate.net. These comparisons help to pinpoint which structural elements are crucial for specific biological effects.

Advanced Analytical Methodologies for Research and Quantification

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods play a vital role in determining the intricate structure of Sandaracopimarinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, DQF-COSY, HMQC, HMBC)

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D NMR, such as ¹H and ¹³C NMR, provides information about the types and numbers of hydrogen and carbon atoms and their chemical environments tandfonline.comd-nb.infotandfonline.com.

For instance, NMR spectra of this compound isolated from Cryptomeria japonica wood have been used for its identification, with specific chemical shifts observed for different carbon and hydrogen atoms, confirming the presence of characteristic functional groups like a hydroxyl group tandfonline.com. Studies on sandarac resin have also utilized 2D-NMR alongside MS for the identification of this compound nih.govresearchgate.netniph.go.jp.

Table 1: Illustrative ¹³C NMR Data for this compound (Partial)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-4 | 198.4 |

| C-7 | 147.5 |

| C-2 | 147.3 |

| C-1 | 69.3 |

| C-14 | 112.7 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the exact molecular weight and elemental composition of this compound. nist.govd-nb.infonih.govniph.go.jpclariant.comchromatographyonline.com This method provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which can be used to unequivocally determine its molecular formula (C₂₀H₃₂O) by comparing the experimental mass with the calculated theoretical mass nist.govniph.go.jp. HR-MS is often coupled with chromatographic techniques for the analysis of complex mixtures clariant.com. Studies have reported the molecular ion peak for this compound at m/z 288.2440, which aligns with the calculated mass for C₂₀H₃₂O niph.go.jp.

Chromatographic Methods for Analysis, Purity Assessment, and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its amount in a sample.

Gas Chromatography (GC-FID, GC-MS)

Gas Chromatography (GC) is widely used for the analysis of volatile and semi-volatile compounds like this compound. GC coupled with a Flame Ionization Detector (GC-FID) is often used for quantitative analysis, providing a signal proportional to the amount of analyte eluting from the column d-nb.infomdpi.com. GC coupled with Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both identification and quantification florajournal.comd-nb.infotandfonline.commdpi.comresearchgate.net. GC-MS separates compounds based on their volatility and interaction with the stationary phase, and the eluting compounds are then detected and identified by their mass spectra. The mass spectrum of this compound provides characteristic fragmentation patterns that aid in its identification by comparison with spectral libraries or authentic standards tandfonline.comd-nb.infotandfonline.com. GC-MS analysis has been used to identify this compound in extracts of Annona squamosa and Cryptomeria japonica florajournal.comtandfonline.comtandfonline.com.

Table 2: GC-MS Data for this compound (Partial)

| m/z | Relative Abundance (%) |

| 288 (M⁺) | 17.3 |

| 257 | 100 |

| 273 | 14.3 |

| 258 | 23.0 |

| 161 | 20.5 |

GC conditions, such as the type of column (e.g., HP-5) and temperature program, are optimized for the separation of this compound from other components in the sample d-nb.infospectrabase.com.

High-Performance Liquid Chromatography (HPLC, UFLC)

High-Performance Liquid Chromatography (HPLC), including Ultra-Fast Liquid Chromatography (UFLC), is a versatile technique used for the analysis of this compound, particularly for less volatile or thermally labile samples nist.govnih.govniph.go.jpimsc.res.innaturalproducts.netmdpi.com. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is used for purity assessment and quantification of this compound in various extracts nih.govresearchgate.netniph.go.jp. HPLC coupled with UV detection is common, with detection typically performed at wavelengths where this compound absorbs UV light, such as 210 nm researchgate.net. Preparative HPLC can also be used for the isolation and purification of this compound from crude extracts tandfonline.comresearchgate.net. Studies have utilized HPLC for the quantification of related diterpenoids in sandarac resin, indicating its applicability for this compound quantification as well nih.govresearchgate.net.

Hyphenated Techniques and Advanced Detection Systems for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, providing comprehensive analysis of complex mixtures containing this compound clariant.comimsc.res.inajpaonline.com. GC-MS and LC-MS are prime examples of hyphenated techniques widely applied in natural product analysis clariant.comajpaonline.comcore.ac.uk. LC-MS, in particular, is valuable for analyzing less volatile compounds and can provide molecular weight information and fragmentation data for structural confirmation mdpi.comcore.ac.uk. Advanced detection systems, such as high-resolution mass analyzers (e.g., Q-TOF), when coupled with chromatography, offer increased sensitivity and selectivity, enabling the detection and identification of this compound even at low concentrations in complex biological or environmental samples clariant.comchromatographyonline.comnih.govchemrxiv.org.

Table 3: Summary of Analytical Techniques Applied to this compound

| Technique | Application | Key Information Provided |

| ¹H NMR | Structural Elucidation | Proton environments, connectivity |

| ¹³C NMR | Structural Elucidation | Carbon skeleton, functional groups |

| 2D NMR (COSY, HMQC, HMBC) | Structural Elucidation, Connectivity Mapping | Through-bond correlations |

| HR-MS | Molecular Formula Determination, Exact Mass | Accurate mass, elemental composition |

| GC-FID | Quantification | Amount of analyte |

| GC-MS | Identification, Quantification, Fragmentation | Mass spectrum, retention time, fragmentation pattern |

| HPLC (UV detection) | Purity Assessment, Quantification, Separation | Purity, concentration, isolation |

| LC-MS | Identification, Molecular Weight, Fragmentation | Molecular weight, fragmentation pattern |

This compound is a diterpene compound that has garnered attention for its ecological roles and potential environmental applications. Found in various plant species, particularly conifers, this natural product contributes to the intricate interactions between plants and their environment. Its presence in ecosystems and its associated biological activities highlight its significance in natural defense mechanisms and potential sustainable uses.

Ecological Role and Environmental Relevance

Role in Plant Defense Mechanisms and Biotic Interactions (e.g., Fungal Rot Resistance, Insect Deterrence)

Sandaracopimarinol plays a role in the defense mechanisms of the plants in which it is found. It is present in the heartwood of Cryptomeria japonica (Japanese cedar), a species known for its natural resistance to biological degradation. mdpi.compreprints.orgpreprints.org Along with other compounds like cubebol, epicubebol, and ferruginol (B158077), this compound has demonstrated antitermitic activities against species such as Coptotermes formosanus Shiraki. mdpi.compreprints.orgpreprints.org This suggests its contribution to the wood's intrinsic property of resisting termite attack.

Furthermore, this compound has shown antimicrobial properties. Studies on the heartwood of Cryptomeria japonica have identified this compound and ferruginol as major diterpenes with antimicrobial effects. researchgate.net These compounds exhibit moderate antifungal activity against several phytopathogenic fungi and potent antibacterial activity against the phytopathogenic and Gram-negative bacterium Ralstonia solanacearum. researchgate.netonline-rpd.org The minimal inhibitory concentration (MIC) values of this compound against certain fungi were found to be comparable to those of ferruginol. researchgate.net The combined inhibitory effect of this compound and ferruginol on the mycelial growth of Lentinula edodes (shiitake) has also been noted. d-nb.infousm.my

In the context of insect deterrence, this compound, in combination with other compounds, has shown repellent activity. For instance, a mixture of this compound and (1S,6R)-2,7(14),10-bisabolatrien-1-ol-4-one isolated from Cryptomeria japonica demonstrated repellent effects against Armadillidium vulgare, a common household and vegetable pest in Japan. chemistrydocs.comoup.com While each compound alone showed no activity, their combination strongly repelled the isopods. chemistrydocs.comoup.com

Related diterpene acids, such as sandaracopimaric acid, have also been shown to inhibit the growth of brown and white rot fungi in laboratory experiments. nih.govsfu.camdpi.com These findings support the broader role of diterpenes, including this compound, in conifer resistance to fungal pathogens and insect pests. nih.govmdpi.com

Presence and Biotransformations in Natural Ecosystems (e.g., Deep Seawater)

This compound has been detected in natural ecosystems beyond its plant sources. It has been isolated from deep seawater pumped up from Suruga Bay, Japan, at a depth of 687 meters. nih.govjst.go.jpgifu-u.ac.jpucas.ac.cnresearchmap.jp Its presence in deep seawater is speculated to originate from terrestrial environments, likely discharged into the sea by rivers from plants such as the Japanese cedar (Cryptomeria japonica), which is widely planted in eastern Japan. jst.go.jp

While the search results confirm the presence of this compound in deep seawater, detailed information specifically on the biotransformation of this compound in natural ecosystems like deep seawater is limited in the provided snippets. However, the concept of biotransformation of diterpenes in nature is acknowledged. For example, studies on Austrocedrus chilensis resin infected with Phytophthora austrocedri suggest that oxidized derivatives of the diterpene manool (B191784) might be formed either as a plant response or via microbial oxidation (biotransformation) by the pathogen. mdpi.com Similarly, biotransformation of other diterpenes and natural products by microorganisms has been reviewed. mdpi.comresearchgate.netnchu.edu.tw Further research would be needed to understand the specific biotransformation pathways and fate of this compound in marine environments.

Potential for Environmentally Sustainable Biopesticides and Natural Preservatives

The inherent biological activities of this compound, particularly its antifungal and insect deterrent properties, suggest its potential for development as an environmentally sustainable biopesticide and natural preservative. The use of natural products for pest management is gaining attention as an alternative to synthetic pesticides, offering advantages such as effectiveness, specificity, biodegradability, and lower risk of environmental accumulation and resistance development. researchgate.net

This compound's demonstrated activity against wood-rot fungi and termites, key agents of wood degradation, highlights its potential as a natural wood preservative. mdpi.compreprints.orgpreprints.orgresearchgate.netd-nb.info Its presence in durable woods like Japanese cedar supports this potential application. Research into utilizing extractives from wood-drying byproducts of Cryptomeria japonica, which contain this compound, for their antimicrobial activity further underscores this potential. d-nb.info

While this compound is mentioned as a component in crude tall oil, a byproduct of paper production, and its presence in the neutral components of crude tall oil is noted in the context of wood preservatives, the focus in these instances is often on removing these neutral components to enhance the rot prevention effect of the resin and fatty acid mixture. google.comgoogle.com However, the inclusion of this compound in the discussion of wood preservatives derived from natural sources indicates its relevance in this field.

The repellent activity of this compound, even when requiring synergy with other compounds, points towards its potential in developing natural insect repellents. chemistrydocs.comoup.com This aligns with the broader effort to find plant-derived compounds for pest control in an eco-friendly manner. oup.comresearchgate.netnih.gov

Future Research Directions and Translational Potential

Elucidation of Underexplored Biosynthetic Pathways and Genetic Engineering for Enhanced Production

Understanding the complete biosynthetic pathway of Sandaracopimarinol is a critical area for future research. While it is known that diterpenes are biosynthesized from geranylgeranyl diphosphate (B83284) through the action of diterpene synthases and subsequent oxidation by cytochrome P450 monooxygenases, the specific enzymes and regulatory mechanisms involved in this compound production are not fully characterized. mdpi.com this compound and sandaracopimaric acid are the two most abundant diterpenoids in sandarac gum. mdpi.com Studies have begun to identify monofunctional diterpene synthases involved in related pathways, such as those producing sandaracopimaradiene (B157912), a potential precursor to this compound. mdpi.comsfu.ca Further research is needed to identify all the enzymes, particularly the specific diterpene synthases and cytochrome P450s, that catalyze the conversion of precursors to this compound.

Genetic engineering approaches hold significant promise for enhancing this compound production in host organisms. By identifying the genes encoding the biosynthetic enzymes, it may be possible to introduce these genes into fast-growing microorganisms or plants to create sustainable and high-yield production systems. This requires a thorough understanding of the gene clusters and regulatory elements controlling this compound biosynthesis in its natural sources. The diversity of compounds in conifer oleoresins is attributed to gene duplication and neofunctionalization of enzymes involved in terpene synthesis and modification. mdpi.com Engineering biosynthetic pathways can potentially modulate yield production. mdpi.com

Advanced Synthetic Biology Approaches for Sustainable Biosynthesis

Synthetic biology offers advanced tools for the sustainable biosynthesis of this compound. This involves designing and constructing artificial biological systems or redesigning existing ones for the production of desired compounds. For this compound, synthetic biology could involve:

Metabolic Engineering: Modifying the metabolic pathways of host organisms (e.g., yeast, bacteria, or plant cell cultures) to channel metabolic flux towards this compound production. This could involve overexpressing genes from the this compound biosynthetic pathway, downregulating competing pathways, or introducing genes for improved precursor supply.

Enzyme Engineering: Modifying the enzymes involved in the pathway to improve their catalytic efficiency, specificity, or stability, potentially leading to higher yields and purer products.

Pathway Optimization: Designing and testing different combinations of enzymes and regulatory elements to optimize the entire biosynthetic route in a heterologous host.

Developing Cell Factories: Creating microbial or plant cell factories specifically engineered for the efficient and sustainable production of this compound, reducing the reliance on extraction from slow-growing natural sources.

These approaches can lead to more controlled, efficient, and environmentally friendly production methods compared to traditional extraction from plants, which can be limited by geographical location, climate, and plant growth cycles.

Detailed Mechanistic Investigations at the Sub-Cellular and Molecular Levels

While some biological activities of this compound have been observed, detailed mechanistic investigations at the sub-cellular and molecular levels are needed to fully understand how it exerts its effects. For example, this compound has shown antimicrobial and termiticidal activity. d-nb.info Future research should aim to:

Identify Molecular Targets: Determine the specific proteins, enzymes, or other molecules that this compound interacts with within cells or organisms. Molecular docking studies can provide insights into potential binding interactions. researchgate.netdntb.gov.ua

Elucidate Signaling Pathways: Map the downstream signaling pathways that are affected by this compound binding to its targets.

Investigate Sub-Cellular Localization: Determine where this compound accumulates within cells and how its localization relates to its function.

Study Structure-Activity Relationships: Systematically modify the structure of this compound to understand how specific functional groups or structural features contribute to its biological activity. This can inform the design of more potent or selective analogs.

Understanding these mechanisms is crucial for developing this compound or its derivatives into therapeutic agents or biopesticides.

Development of Novel Analogs with Enhanced Efficacy or Specificity for Therapeutic Applications

The development of novel analogs of this compound is a significant area for future translational research. By chemically modifying the this compound structure, researchers can aim to improve its efficacy, reduce potential off-target effects, enhance its stability or bioavailability, and tailor its activity for specific therapeutic applications. This involves:

Rational Design: Designing analogs based on the insights gained from structure-activity relationship studies and molecular docking simulations. researchgate.netdntb.gov.ua

Chemical Synthesis: Developing efficient synthetic routes to produce these novel analogs.

In Vitro and In Vivo Testing: Evaluating the biological activities of the synthesized analogs in relevant cell-based assays and animal models to assess their potential as therapeutic agents.

Targeted Delivery Systems: Exploring methods for delivering this compound or its analogs specifically to target tissues or cells, potentially reducing systemic toxicity and increasing therapeutic efficacy.

Given that this compound is a diterpenoid, research into analogs could draw inspiration from the diverse structures and activities of other diterpenes.

Role in Integrated Pest Management and Sustainable Agricultural Practices

This compound's reported antimicrobial and termiticidal activities suggest a potential role in integrated pest management (IPM) and sustainable agricultural practices. d-nb.info Future research should focus on:

Evaluating Efficacy Against Key Pests and Pathogens: Conducting comprehensive studies to assess the effectiveness of this compound against a wider range of agricultural pests (insects, mites, nematodes) and plant pathogens (fungi, bacteria, viruses). This compound has shown antifungal potential against Aspergillus fumigatus and Gloeophyllum trabeum. researchgate.net It has also been found in Cryptomeria japonica, which produced this compound and ferruginol (B158077), and has shown suppression against Ralstonia solanacearum in an in vitro experiment. nih.govjst.go.jp

Determining Modes of Action: Elucidating how this compound affects pests and pathogens at the physiological and molecular levels.

Assessing Environmental Impact and Selectivity: Evaluating the toxicity of this compound to non-target organisms, such as beneficial insects (pollinators, natural enemies) and soil microorganisms, to ensure its compatibility with sustainable agricultural practices. Integrated Pest Management aims to reduce the reliance on chemical pesticides and protect beneficial organisms. tracextech.com

Developing Formulations and Application Methods: Researching effective formulations and application techniques for using this compound as a biopesticide in field settings.

Integration into IPM Programs: Developing strategies for incorporating this compound into existing IPM programs, potentially in combination with other control methods (biological, cultural, physical) to provide a more holistic and sustainable approach to pest management. tracextech.comrovensanext.comresearchgate.net Natural products like this compound can offer eco-friendly alternatives to conventional pesticides. researchgate.net

Research in this area can contribute to the development of new, environmentally friendly tools for protecting crops and forests, supporting sustainable agriculture and reducing the reliance on synthetic pesticides.

常见问题

Q. What methodologies validate the stability of this compound under different storage conditions for long-term studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。